molecular formula C11H11N3O3S B3055689 {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 66297-67-4

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3055689
CAS No.: 66297-67-4
M. Wt: 265.29 g/mol
InChI Key: BUMBJVUIZHVAHL-UHFFFAOYSA-N
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Description

{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a 1,2,4-triazole derivative characterized by a methoxyphenyl substituent at the 4-position of the triazole ring and a thioacetic acid moiety at the 3-position. The compound is commercially available, as noted in supplier databases , and its structural analogs have demonstrated diverse biological activities, including antifungal and enzyme inhibitory effects .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-9-4-2-8(3-5-9)14-7-12-13-11(14)18-6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMBJVUIZHVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496262
Record name {[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-67-4
Record name {[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a suitable halogenated triazole intermediate.

    Attachment of the Thioacetic Acid Moiety: The final step involves the reaction of the triazole intermediate with thioacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxy group, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The triazole core allows for extensive structural modifications, which significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (Reference) Molecular Formula Substituents (Position) Melting Point (°C) Yield (%) Key Features
Target Compound C₁₁H₁₁N₃O₃S 4-(4-methoxyphenyl) N/A N/A Commercial availability
[5-(4-Methoxyphenyl)-4-methyl analog C₁₂H₁₃N₃O₃S 5-(4-methoxyphenyl), 4-methyl N/A N/A Increased steric bulk
2-((5-(Thiophen-3-ylmethyl) analog C₉H₉N₃O₂S₂ 5-(thiophen-3-ylmethyl) 188–189 79 Heteroaromatic substituent
2-((5-Bromo-4-((4-n-propylnaphthyl) analog C₁₈H₁₈BrN₃O₂S 5-bromo, 4-(n-propylnaphthyl) N/A N/A URAT1 inhibitor
2-[[5-(2,4-Dichlorophenyl) analog C₁₇H₁₂Cl₂N₃O₂S 5-(2,4-dichlorophenyl), 4-benzyl N/A N/A Lipophilic substituents

Key Observations :

  • Substituent Position : The target compound’s methoxyphenyl group at the 4-position contrasts with analogs bearing substituents at the 5-position (e.g., ), which may alter steric interactions in biological systems.
  • Solubility : Thiophene- or furan-containing analogs (e.g., ) introduce heteroatoms that could improve aqueous solubility compared to purely aromatic substituents.

Key Findings :

  • Antifungal Activity : The target compound’s methoxyphenyl group may mimic similar substituents in antifungal triazoles (e.g., ), though direct evidence is lacking in the provided data.
  • Enzyme Inhibition : Brominated naphthyl analogs (e.g., ) show potent URAT1 inhibition, suggesting that bulky aromatic groups enhance target affinity. The target compound’s smaller substituents may limit such effects.
  • Antibiotic Potential: Dichlorophenyl-containing analogs highlight the role of halogens in enhancing antimicrobial activity, a feature absent in the methoxy-substituted target.

Biological Activity

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is an organic compound characterized by a triazole ring with a methoxyphenyl substitution and a thioacetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

  • IUPAC Name: 2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
  • Molecular Formula: C11H11N3O3S
  • Molecular Weight: 265.29 g/mol
  • CAS Number: 66297-67-4

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring: Through cyclization reactions using hydrazine derivatives and carbon disulfide.
  • Introduction of the Methoxyphenyl Group: Via nucleophilic aromatic substitution with 4-methoxyphenylboronic acid.
  • Attachment of the Thioacetic Acid Moiety: By reacting the triazole intermediate with thioacetic acid under basic conditions .

Antimicrobial Activity

Research indicates that compounds containing triazole and thio groups exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that those similar to this compound showed promising activity against several bacterial strains, although specific data for this compound is limited .

Antifungal Activity

The antifungal activity of triazole derivatives has been well-documented. Compounds with similar structures have demonstrated effectiveness against fungal pathogens such as Candida species. The mechanism often involves inhibition of fungal ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that related triazole compounds exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

These findings suggest that the presence of the thio group enhances lipophilicity and facilitates interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in cancer cells through various signaling pathways .

Case Studies

A notable study involved synthesizing derivatives of triazoles and evaluating their anticancer activity against the HCT 116 colon cancer cell line. Results indicated that certain derivatives exhibited high potency with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for producing {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (equimolar NaOH) yields thioacetic acid derivatives. Post-synthesis purification involves recrystallization and thin-layer chromatography (TLC) to confirm purity .
  • Key Parameters : Reaction temperature (80–100°C), solvent choice (ethanol/water mixtures), and stoichiometric control to minimize byproducts.

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • Elemental analysis to verify C, H, N, S content.
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~650 cm⁻¹).
  • ¹H NMR for substituent positioning (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Chromatography (TLC/HPLC) to confirm homogeneity .

Q. What preliminary biological activities are reported for this compound?

  • Findings : Analogous 1,2,4-triazole derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC 12.5–25 µg/mL) and antifungal activity against Candida albicans (MIC 25–50 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., methoxy groups) enhancing membrane disruption .
  • Screening Protocol : Disk diffusion assays, followed by MIC determination via broth microdilution .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification) impact bioactivity and physicochemical properties?

  • Ester Derivatives : Converting the acetic acid moiety to esters (e.g., methyl, ethyl) improves lipophilicity, enhancing cellular uptake. For example, ester derivatives of similar triazoles show 2–3x higher antifungal activity compared to parent acids .
  • Synthetic Strategy : Esterification via Fischer-Speier reaction (acid + alcohol, H₂SO₄ catalyst) under reflux .

Q. What computational methods predict toxicity and pharmacokinetic profiles of this compound?

  • Toxicity Prediction : Tools like ProTox-II or ADMETlab estimate acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity. For example, methoxy-substituted triazoles show low predicted hepatotoxicity (Probability < 0.4) but moderate Ames test risk .
  • Pharmacokinetics : SwissADME predicts moderate bioavailability (F ~30%) due to high polar surface area (>80 Ų) and moderate LogP (~2.5) .

Q. How does the compound’s stability under stress conditions (e.g., pH, temperature) inform formulation strategies?

  • Degradation Studies : Forced degradation in acidic (HCl), alkaline (NaOH), and oxidative (H₂O₂) conditions reveals hydrolytic instability at extremes (pH < 2 or >10). Thermal stability is maintained up to 150°C .
  • Formulation Guidance : Use buffered solutions (pH 6–8) and avoid high-temperature storage to prevent decomposition .

Q. What HPLC-DAD protocols ensure accurate quantification of the compound in complex matrices?

  • Method :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v).
  • Detection : DAD at 254 nm.
  • Validation : Linearity (R² > 0.999), LOD 0.1 µg/mL, LOQ 0.3 µg/mL .

Key Research Gaps

  • Mechanistic Studies : Limited data on target-specific interactions (e.g., enzyme inhibition).
  • In Vivo Efficacy : No pharmacokinetic/pharmacodynamic (PK/PD) models for dose optimization.
  • Synergistic Combinations : Unexplored potential with existing antifungals/antibiotics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 2
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{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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